7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC16377552
Molecular Formula: C19H19N7O2
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N7O2 |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 11-(2-morpholin-4-ylethyl)-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
| Standard InChI | InChI=1S/C19H19N7O2/c27-18-15-13-21-19-22-17(14-1-4-20-5-2-14)23-26(19)16(15)3-6-25(18)8-7-24-9-11-28-12-10-24/h1-6,13H,7-12H2 |
| Standard InChI Key | GTDINQLNZRVMPS-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pentazatricyclic core comprising pyrido[3,4-e]triazolo[1,5-a]pyrimidine, substituted at the 2-position with a pyridin-4-yl group and at the 7-position with a 2-(morpholin-4-yl)ethyl chain. The IUPAC name, 11-(2-morpholin-4-ylethyl)-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7,12-pentaen-10-one, reflects its intricate polycyclic system.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₇O₂ |
| Molecular Weight | 377.4 g/mol |
| SMILES Notation | C1=CC=NC(=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
| Topological Polar Surface Area | 113 Ų |
The morpholine moiety contributes to solubility in polar solvents, while the pyridine and triazolopyrimidine rings enable π-π stacking interactions with biological targets .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis typically reveals distinct signals for the morpholine’s ethylene oxide protons (δ 3.5–3.7 ppm) and the pyridin-4-yl aromatic protons (δ 8.5–8.7 ppm). Mass spectrometry (HRMS) confirms the molecular ion peak at m/z 377.4 [M+H]⁺.
Synthesis and Optimization
Multi-Step Synthetic Pathways
Synthesis begins with the condensation of 4-aminopyridine with ethyl glyoxylate to form a pyrimidine precursor, followed by cyclocondensation with hydrazine derivatives to construct the triazole ring . The critical step involves introducing the 2-(morpholin-4-yl)ethyl group via nucleophilic substitution or Mitsunobu reaction, achieving yields of 45–60% after chromatographic purification.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Aminopyridine, ethyl glyoxylate, HCl, 80°C | 72% |
| 2 | Hydrazine hydrate, EtOH, reflux | 65% |
| 3 | 2-Morpholinoethyl chloride, K₂CO₃, DMF | 58% |
Challenges in Purification
The compound’s high polarity necessitates reverse-phase HPLC for impurity removal, particularly regioisomers formed during triazole annulation . Recent advances in microwave-assisted synthesis have reduced reaction times from 48 hours to 12 hours while maintaining yields above 50%.
Biological Activities and Mechanisms
Antiviral Efficacy
Against influenza A/H1N1, the compound reduced viral titers by 3.2 log units at 10 μM concentration, likely by inhibiting neuraminidase’s sialic acid cleavage activity . Comparative studies with oseltamivir (3.5 log reduction) indicate competitive potency.
Anti-Inflammatory Action
In LPS-stimulated RAW264.7 macrophages, 50 μM treatment suppressed IL-6 production by 78% versus control, surpassing dexamethasone’s 65% inhibition. This effect correlates with NF-κB pathway modulation .
Comparative Analysis with Analogues
Role of Morpholine Substituents
Replacing the 2-(morpholin-4-yl)ethyl group with piperidine (as in VC9636785) decreases aqueous solubility from 12 mg/mL to 4 mg/mL but enhances blood-brain barrier penetration (logP 1.2 vs. 0.8).
Table 3: Structure-Activity Relationships
| Modification | Anticancer IC₅₀ (μM) | LogP |
|---|---|---|
| 2-(Morpholin-4-yl)ethyl (target) | 1.8 | 0.8 |
| Piperidineethyl | 2.7 | 1.2 |
| Unsubstituted | 5.4 | -0.3 |
Pyridine Position Effects
The pyridin-4-yl group at C2 enhances target affinity versus pyridin-2-yl isomers, as evidenced by 40% higher CDK2 binding occupancy in molecular dynamics simulations .
Drug Delivery Considerations
Formulation Challenges
Despite favorable LogD (1.1 at pH 7.4), the compound’s melting point (218°C) complicates solid dispersion techniques. Nanoemulsions using Labrafil® M 1944 CS have achieved 85% encapsulation efficiency, sustaining plasma concentrations over 24 hours in rat models.
Prodrug Strategies
Esterification of the ketone group (as in ethyl 2-morpholin-4-yl-2-pyridin-4-ylacetate ) increased oral bioavailability from 22% to 68% in preclinical trials, though with reduced potency (IC₅₀ shift from 1.8 μM to 3.1 μM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume